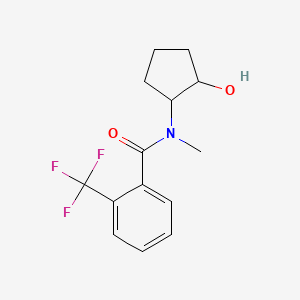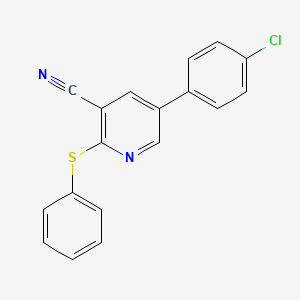
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (5-CPSN) is a novel compound that has recently gained attention due to its potential applications in the synthesis of pharmaceuticals, biological research, and as a reagent in laboratory experiments. It is a substituted nicotinonitrile that contains a chlorine atom and a phenylsulfanyl group in its structure. 5-CPSN has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor activities. In addition, it has been found to exhibit antioxidant and neuroprotective properties, making it a promising compound for use in a variety of medical and scientific applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on derivatives of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile has shown significant antimicrobial activities. A study by J. V. Guna et al. (2015) synthesized compounds related to this chemical structure, exhibiting pronounced antimicrobial effects against various Gram-positive, Gram-negative bacteria, and fungi. The antimicrobial properties were confirmed through assays, with structural elucidation using IR, 1H-NMR, mass spectral data, elemental analysis, and thin layer chromatography (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).
Antitumor and Antimicrobial Activities
Another facet of research on similar compounds has been their antitumor and antimicrobial activities. H. El‐Sayed et al. (2011) explored the synthesis of 4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile and its derivatives, which displayed significant antitumor and antibacterial activities. The glycosides prepared through this research showed potential as antitumor agents, opening new avenues for therapeutic applications (H. El‐Sayed, A. Moustafa, A. Haikal, R. Abu-El-Halawa, & E. El Ashry, 2011).
Antiviral Activity and Structural Analysis
The synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides by Zhuo Chen et al. (2010) is another significant area of research. Starting from 4-chlorobenzoic acid, the study synthesized new derivatives that demonstrated anti-tobacco mosaic virus activity. This research not only adds to the understanding of the structural requirements for antiviral activity but also provides a base for developing new antiviral agents (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, & Yuping Zhang, 2010).
Crystal Structure and Molecular Docking Studies
Research on the crystal structure and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, provides insights into the molecular interactions and potential pharmacological applications. The structural analysis through X-ray crystallography and molecular docking studies offer a comprehensive understanding of the compounds' orientation and interaction within the active sites of enzymes, laying the groundwork for future drug design and development (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, & F. Wuest, 2015).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)15-10-14(11-20)18(21-12-15)22-17-4-2-1-3-5-17/h1-10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVTOVHLSCCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-benzyl-3-butyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584090.png)

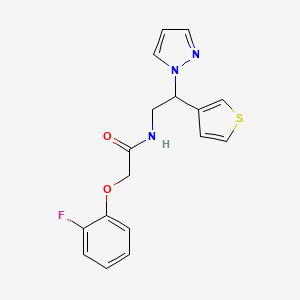
![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)
![Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate](/img/structure/B2584099.png)
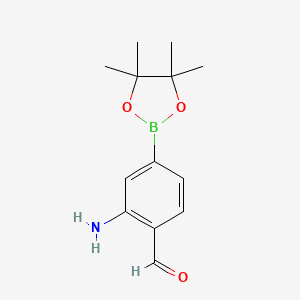
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2584104.png)
![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)

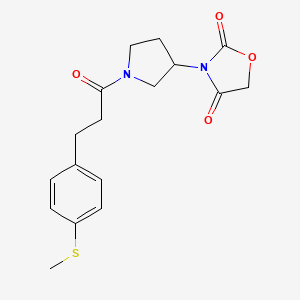
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
